molecular formula C8H8BrCl B1519923 4-Bromo-1-chloro-2-ethylbenzene CAS No. 289039-22-1

4-Bromo-1-chloro-2-ethylbenzene

Cat. No.: B1519923
CAS No.: 289039-22-1
M. Wt: 219.5 g/mol
InChI Key: ILQNJGBEXZUYOI-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-2-ethylbenzene is a chemical compound with the molecular formula C8H8BrCl . It has an average mass of 219.506 Da and a monoisotopic mass of 217.949783 Da .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the use of bromination with Br2/FeBr3, Friedel–Crafts alkylation with CH3Cl/AlCl3, and nitration with HNO3/H2SO4 . The order of these reactions is critical to the success of the overall scheme . Another method involves the use of a Friedel Crafts acylation followed by a Clemmensen Reduction .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromine, chlorine, and ethyl groups . The positions of these substituents on the benzene ring can be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions of this compound likely involve electrophilic aromatic substitution, given its aromatic nature . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 219.51 .

Scientific Research Applications

Halogen Bonding as Structural Determinants

Research has highlighted the relative importance of X...O=C versus X...X halogen bonding in determining the structures of halogenated benzene derivatives. A study by Pigge, Vangala, and Swenson (2006) on 4-halotriaroylbenzenes, including chloro and bromo derivatives, showed that C-X...O=C interactions dominate the structure formation, with type-II I...I interactions being significant in the 4-iodo derivative. This underscores the role of halogen bonding in molecular structure determination (F. Pigge, V. R. Vangala, D. Swenson, 2006).

Synthesis of Molecular Scaffolds

In the synthesis of molecular receptors, the intermediates 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene compounds (halo = bromo and chloro) have been utilized. Wallace et al. (2005) reported a detailed synthetic procedure for preparing 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from benzene, showcasing the utility of these halogenated compounds as versatile scaffolds for chemical synthesis (K. Wallace, R. Hanes, E. Anslyn, J. Morey, K. Kilway, J. Siegel, 2005).

Safety and Hazards

4-Bromo-1-chloro-2-ethylbenzene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

4-Bromo-1-chloro-2-ethylbenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it may interact with cytochrome P450 enzymes, which are responsible for the metabolism of many xenobiotics. The nature of these interactions can vary, with this compound potentially binding to the active site of the enzyme, thereby inhibiting its activity, or being metabolized by the enzyme, leading to the formation of reactive intermediates .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may lead to changes in the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases. Additionally, it can affect cellular metabolism by modulating the activity of key metabolic enzymes, potentially leading to altered levels of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to upregulation or downregulation of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider. In vitro studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in cell cultures can result in cumulative effects on cellular function, such as increased oxidative stress and DNA damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on physiological processes. At higher doses, it can induce toxic effects, such as liver and kidney damage, due to its potential to generate reactive intermediates during metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicological studies have also reported adverse effects, such as inflammation and necrosis, at high doses of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The metabolic flux of this compound can be influenced by the availability of cofactors and the expression levels of metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. For example, it may be transported across cell membranes by organic anion transporters or bound to plasma proteins in the bloodstream. The localization and accumulation of this compound within specific tissues can influence its biological activity and toxicity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be targeted to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules. Post-translational modifications, such as phosphorylation or ubiquitination, can also influence the subcellular localization of this compound, directing it to specific organelles or compartments within the cell .

Properties

IUPAC Name

4-bromo-1-chloro-2-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQNJGBEXZUYOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657204
Record name 4-Bromo-1-chloro-2-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289039-22-1
Record name 4-Bromo-1-chloro-2-ethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289039-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-chloro-2-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydroxide (0.39 g, 9.6 mmol) and hydrazine monohydrate (0.56 mL, 11.5 mmol) were added to a solution of 1-(5-Bromo-2-chloro-phenyl)-ethanone (0.9 g, 3.85 mmol) dissolved in triethylene glycol (5 mL). The reaction mixture was heated to 170° C. for 24 hours and then partitioned between 1N HCl and EtOAc. The organic layer was washed with brine, dried over Na2SO4 and concentrated. The residue was purified by flash silica gel chromatography (0% to 5% EtOAc in hexanes) to give the title compound (0.52 g, 62%). 1H NMR (400 MHz, CDCl3): δ 1.23 (t, J=7.6 Hz, 3 H), 2.72 (q, J=7.6 Hz, 2 H), 7.19 (d, J=8.6 Hz, 1 H), 7.25 (dd, J=8.3, 2.3 Hz, 1 H), 7.36 (d, J=2.5 Hz, 1 H).
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
62%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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